tert-Butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a compound with the Chemical Abstracts Service (CAS) number 1773507-35-9. This compound belongs to the class of heterocyclic organic compounds known as pyrazolopyrazines, characterized by a fused pyrazole and pyrazine ring system. The presence of a tert-butyl group and a fluorophenyl substituent contributes to its distinct chemical properties and potential biological activities.
The compound has garnered interest in medicinal chemistry due to its structural features, which may influence its pharmacological properties. It is recognized for its potential applications in drug development and as a research tool in various biochemical studies.
The synthesis of tert-butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions typically require the use of bases such as potassium carbonate to facilitate esterification, and solvents like dimethylformamide may be used for nucleophilic substitution reactions. The purity and yield of the final product can be optimized by careful control of reaction times and temperatures.
The molecular formula for tert-butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is , with a molecular weight of approximately 317.36 g/mol.
The structure features:
tert-Butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can participate in various chemical reactions:
Common reagents include:
The mechanism of action for tert-butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate relates primarily to its interactions at specific biological targets. The compound has been studied for its potential role as a negative allosteric modulator of metabotropic glutamate receptor subtype 2 (mGlu2).
This modulation could influence neurotransmitter signaling pathways, making it relevant in the context of neurological disorders. The precise biochemical pathways involved are still under investigation but suggest a complex interplay between receptor binding and downstream signaling effects.
Relevant data from studies indicate that this compound exhibits interesting thermal stability and reactivity patterns that could be exploited in synthetic applications.
tert-Butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several potential scientific uses:
The synthesis of tert-butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS# 1773507-35-9) relies on sophisticated multistep sequences that strategically assemble the bicyclic pyrazolo[1,5-a]pyrazine scaffold before introducing the 4-fluorophenyl substituent. The foundational approach begins with tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS# 165894-06-4), which serves as the crucial precursor for subsequent functionalization [1]. This core structure is typically constructed through cyclocondensation reactions between appropriately functionalized pyrazole derivatives and ethylene diamine equivalents, followed by Boc protection under Schotten-Baumann conditions to install the tert-butoxycarbonyl (Boc) group [5].
Advanced synthetic routes employ halogenated intermediates like tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS# 1250998-21-0) as key building blocks [6] [10]. The bromine atom at the C2 position provides an activation site for palladium-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura coupling with (4-fluorophenyl)boronic acid. This enables the critical introduction of the 4-fluorophenyl group in the final stages of synthesis [5]. Alternative pathways utilize tert-butyl 2-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS# 1209487-56-8) as a versatile intermediate that can undergo diazotization and Sandmeyer reactions to access halogenated derivatives, though this route suffers from lower atom economy [3].
Table 1: Key Halogenated Intermediates for Pyrazolo[1,5-a]pyrazine Functionalization
Compound | CAS Number | Molecular Formula | Molecular Weight | Role in Synthesis |
---|---|---|---|---|
tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | 1250998-21-0 | C₁₁H₁₆BrN₃O₂ | 302.17 | Direct precursor for Suzuki coupling |
tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | 1196154-25-2 | C₁₁H₁₆BrN₃O₂ | 302.17 | Regioisomeric alternative for functionalization |
tert-Butyl 2-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | 1209487-56-8 | C₁₁H₁₈N₄O₂ | 238.29 | Precursor for diazotization/halogenation |
The tert-butyl carboxylate moiety serves dual purposes in the synthetic chemistry of this heterocyclic system: protection of the nitrogen nucleophile and enhancement of solubility for subsequent transformations. Esterification of the secondary amine within the dihydropyrazine ring occurs under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of bases like triethylamine or DMAP [1] [8]. This protection step is essential before introducing electrophilic species or performing cross-coupling reactions, as the unprotected amine would act as a poison for palladium catalysts in Suzuki reactions [6].
The bulky tert-butyl group provides exceptional steric shielding that prevents undesired N-alkylation or acylation at the pyrazine nitrogen during subsequent steps. Studies comparing different protecting groups (Boc vs. Cbz vs. Fmoc) have demonstrated Boc's superior performance in maintaining ring stability during the harsh conditions of Suzuki-Miyaura coupling, particularly when introducing electron-deficient aryl groups like the 4-fluorophenyl moiety [5]. The Boc group's acid-lability also facilitates its clean removal under mild acidic conditions (e.g., TFA in DCM) without compromising the fluorophenyl substituent or the sensitive pyrazolopyrazine core, enabling downstream functionalization [8].
Cyclization strategies vary significantly based on the substitution pattern required. For C2-substituted derivatives like the target compound, the most efficient approach employs pre-formed pyrazole rings with activated C3 or C5 positions that can undergo nucleophilic displacement with N-Boc-protected ethylenediamine equivalents. This is followed by intramolecular cyclization under basic conditions to form the bicyclic system [7]. The stereoelectronic influence of the tert-butyl carboxylate group directs regioselectivity during ring closure, ensuring proper orientation of the heterocyclic fusion [8].
Traditional hydrazine-based approaches dominate industrial-scale synthesis routes for pyrazolo[1,5-a]pyrazine derivatives. These methods typically start from hydrazine hydrate and 1,3-dicarbonyl compounds to form pyrazole intermediates, followed by sequential alkylation and cyclization steps. For instance, tert-butyl 2-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate synthesis (CAS# 1209487-56-8) employs hydrazine-mediated cyclization as a key step [3]. While robust and well-understood, this route suffers from lengthy reaction sequences (typically 5-7 steps to the target fluorophenyl derivative) and moderate overall yields (35-45%) due to multiple purification requirements [7].
Emerging multicomponent reaction (MCR) strategies offer streamlined alternatives by condensing three or more components in a single pot. The Groebke-Blackburn-Bienaymé reaction has shown particular promise for constructing aminopyrazole precursors directly from aldehydes, aminopyrazoles, and isocyanides. This approach dramatically reduces synthetic steps for accessing advanced intermediates like tert-butyl (S)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS# 1967003-62-8) [7]. When adapted for fluorophenyl incorporation, MCR routes achieve comparable yields (40-48%) to traditional methods in half the number of steps, significantly improving atom economy [5].
Table 2: Synthetic Strategy Comparison for Fluorophenyl Pyrazolopyrazines
Parameter | Hydrazine-Based Routes | Multicomponent Reactions |
---|---|---|
Typical Steps | 5-7 linear steps | 2-3 convergent steps |
Key Intermediate | Halogenated pyrazole derivatives | Functionalized aldehydes/isonitriles |
Fluorophenyl Introduction | Late-stage Suzuki coupling | Early-stage aldehyde incorporation |
Overall Yield | 35-45% | 40-48% |
Scalability | Well-established for kilogram scale | Limited to <100g in current reports |
Regiocontrol | Excellent (via halogen-directed coupling) | Moderate (steric-directed) |
Solvent selection critically influences both the cyclization efficiency and cross-coupling yield in synthesizing this fluorophenyl-substituted pyrazolopyrazine. For the pivotal Suzuki-Miyaura coupling step, mixed solvent systems demonstrate superior performance. Optimized protocols employ toluene/ethanol/water (4:1:1 v/v) combinations that balance reagent solubility with catalyst stability, achieving coupling yields >85% for the transformation of tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate to the 4-fluorophenyl derivative [10]. Polar aprotic solvents like DMF or NMP improve cyclization yields (by 15-20%) but complicate product isolation and generate halide impurities that deactivate palladium catalysts in downstream steps [5].
Catalyst systems have undergone extensive optimization:
Microwave-assisted cyclization has emerged as a key enabling technology, reducing ring formation time from 12-18 hours to 20-30 minutes while improving yields by approximately 12% compared to conventional heating. This approach is particularly valuable for constructing the pyrazolo[1,5-a]pyrazine core before introducing the fluorophenyl group, as it minimizes thermal decomposition pathways [7].
Industrial translation of the synthesis for tert-butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate faces significant scalability hurdles, primarily stemming from the lability of the fluorophenyl-pyrazole bond under extended reaction conditions and the prohibitive cost of late-stage intermediates [5]. The Suzuki coupling step presents particular challenges at multi-kilogram scale due to:
Purification presents another critical bottleneck. The target compound's limited solubility in hydrocarbon solvents necessitates expensive reverse-phase chromatography for final purification, with typical process mass intensities (PMI) exceeding 200 L/kg [4]. Crystallization screening has identified marginal success with tert-butyl methyl ether/n-heptane mixtures, but these systems still yield material with only 97-98.5% purity, below pharmaceutical-grade standards (>99.5%) [9].
Supply chain vulnerabilities for advanced intermediates compound these technical challenges. The brominated precursor (tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate) commands prices exceeding $750/gram at contract manufacturing scales due to its complex synthesis and cold-chain storage requirements (2-8°C under inert atmosphere) [6] [10]. Current process intensification efforts focus on telescoping the halogenation and coupling steps without intermediate isolation, potentially reducing production costs by 30-40% while avoiding stability issues [5].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3